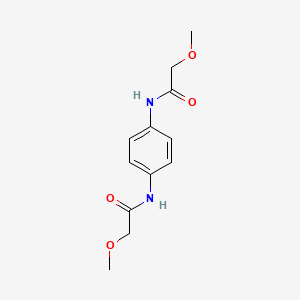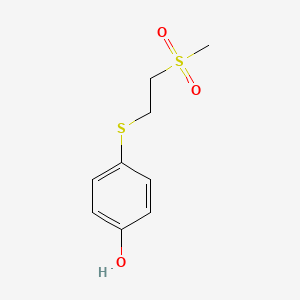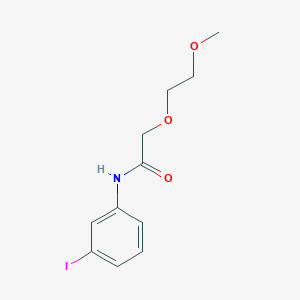
N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to an acetamide group through a 2-(2-methoxyethoxy) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-iodoaniline, which is reacted with 2-(2-methoxyethoxy)acetyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the acetamide group or the phenyl ring.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically in the presence of a catalyst like copper(I) iodide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in compounds like N-(3-azidophenyl)-2-(2-methoxyethoxy)acetamide.
Oxidation: Products may include oxidized derivatives of the phenyl ring or acetamide group.
Reduction: Reduced forms of the acetamide group or phenyl ring.
Hydrolysis: Carboxylic acids and amines.
Applications De Recherche Scientifique
N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The iodine atom and the acetamide group may play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-iodophenyl)-2-(2-methoxyethoxy)acetamide: Similar structure but with the iodine atom at the para position.
N-(3-bromophenyl)-2-(2-methoxyethoxy)acetamide: Bromine atom instead of iodine.
N-(3-iodophenyl)-2-(2-ethoxyethoxy)acetamide: Ethoxy group instead of methoxy.
Uniqueness
N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide is unique due to the presence of the iodine atom at the meta position, which can influence its reactivity and interaction with biological targets. The 2-(2-methoxyethoxy) linkage also provides distinct steric and electronic properties compared to similar compounds.
Propriétés
Formule moléculaire |
C11H14INO3 |
|---|---|
Poids moléculaire |
335.14 g/mol |
Nom IUPAC |
N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide |
InChI |
InChI=1S/C11H14INO3/c1-15-5-6-16-8-11(14)13-10-4-2-3-9(12)7-10/h2-4,7H,5-6,8H2,1H3,(H,13,14) |
Clé InChI |
JGSNOAXUMUAJII-UHFFFAOYSA-N |
SMILES canonique |
COCCOCC(=O)NC1=CC(=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 9-benzyl-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14904593.png)
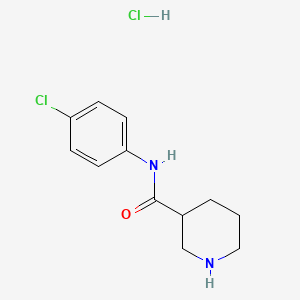



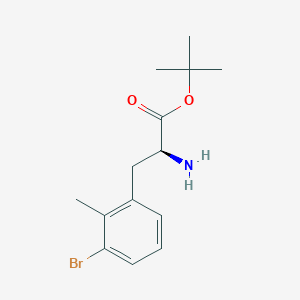
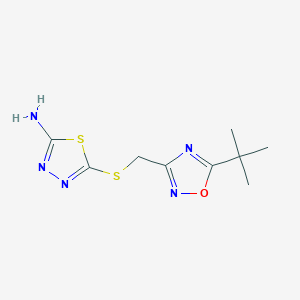
![N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14904635.png)
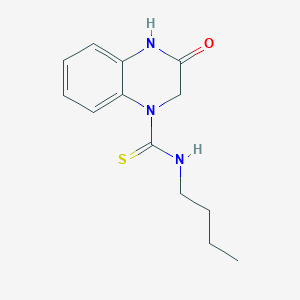
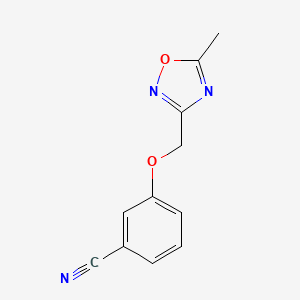
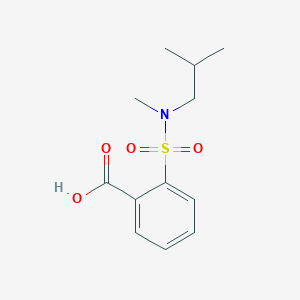
![tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate](/img/structure/B14904661.png)
